molecular formula C22H21NO3S B11171734 2-(benzylsulfonyl)-N-(diphenylmethyl)acetamide

2-(benzylsulfonyl)-N-(diphenylmethyl)acetamide

Cat. No.: B11171734
M. Wt: 379.5 g/mol
InChI Key: ASZQVRLDIRMFCO-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group and a phenylmethanesulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of diphenylmethane with sulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to control reaction parameters precisely, leading to higher purity and reduced production time .

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymatic pathways, leading to altered biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its combination of a sulfonyl group with an acetamide backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

N-benzhydryl-2-benzylsulfonylacetamide

InChI

InChI=1S/C22H21NO3S/c24-21(17-27(25,26)16-18-10-4-1-5-11-18)23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,23,24)

InChI Key

ASZQVRLDIRMFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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